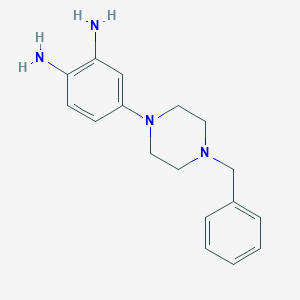

4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- BBP derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds were synthesized by reductive amination. These compounds exhibited significant antibacterial and antifungal activity . The compound 7b, in particular, demonstrated good antibacterial activity when compared to protein structures (PDB ID 1XDQ).

- Coumarin-based compounds, including BBP derivatives, have been explored for their potential as anticancer agents. While specific studies on BBP itself are limited, the inclusion of piperazine moieties in coumarin structures has shown promise in drug discovery .

- Although direct studies on BBP’s anti-HIV activity are scarce, coumarin derivatives have been investigated for their potential in combating HIV infections .

- Coumarins, including BBP-related compounds, have been studied for their anticoagulant effects. While BBP itself may not be a direct focus, understanding its structural features could contribute to broader research in this area .

- Coumarins are known for their antioxidant and anti-inflammatory properties. Although BBP hasn’t been specifically studied, its structural similarity to other coumarins suggests potential in these areas .

- BBP derivatives could serve as building blocks for drug design. Researchers may explore modifications to the benzylpiperazine moiety to enhance bioactivity or selectivity for specific targets .

Antimicrobial Activity

Anticancer Potential

Anti-HIV Research

Anticoagulant Properties

Antioxidant and Anti-inflammatory Effects

Drug Design and Optimization

Mechanism of Action

Target of Action

It has been suggested that similar compounds have exhibited good antibacterial activity . The specific protein target (PDB ID 1XDQ) was mentioned in relation to a similar compound .

Mode of Action

It is suggested that the compound may interact with its target protein to exhibit antibacterial activity .

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with bacterial protein synthesis or other vital processes .

Result of Action

Given its potential antibacterial activity, it may lead to the inhibition of bacterial growth or viability .

properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4/c18-16-7-6-15(12-17(16)19)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,18-19H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAGSHBUTDTARP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2917157.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2917160.png)

![4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2917161.png)

![6-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2917165.png)

![Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2917166.png)

![2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B2917167.png)